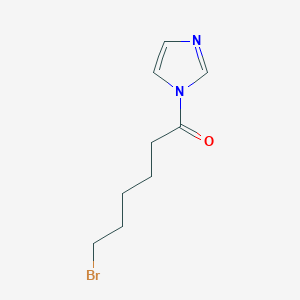

6-Bromo-1-(1H-imidazol-1-yl)hexan-1-one

Description

Significance of Imidazole (B134444) Scaffolds in Molecular Design and Material Science

The imidazole moiety is a five-membered aromatic heterocycle containing two nitrogen atoms. This structural feature imparts a unique combination of properties that make it a privileged scaffold in both molecular design and material science. In medicinal chemistry, the imidazole ring is a common feature in many pharmaceuticals due to its ability to mimic the amino acid histidine and participate in hydrogen bonding and coordination with metal ions in biological systems. nih.govlifechemicals.com It is a core component of numerous drugs, including antifungal agents, anticancer therapies, and antihistamines. nih.govwjpsonline.com

Beyond its role in medicine, the imidazole scaffold is integral to the development of advanced materials. researchgate.net Imidazole-based polymers and ionic liquids are areas of active research, with applications ranging from catalysts and electrolytes to smart materials. researchgate.netlifechemicals.com The ability of the imidazole nitrogen atoms to act as ligands for metal ions also makes them valuable in the construction of metal-organic frameworks (MOFs) and other coordination polymers. lifechemicals.com

Role of α-Bromo Ketones and ω-Bromoalkyl Chains as Synthetic Precursors

Halogenated ketones, particularly α-bromo ketones, are highly versatile intermediates in organic synthesis. nih.govresearchgate.net The presence of the bromine atom adjacent to the carbonyl group activates the α-position, making it susceptible to nucleophilic substitution. This reactivity allows for the facile introduction of a wide range of functional groups. libretexts.org A key application of α-bromo ketones is in the synthesis of α,β-unsaturated ketones through dehydrobromination, a fundamental transformation in organic chemistry. libretexts.org

Similarly, ω-bromoalkyl chains serve as important building blocks for the introduction of alkyl spacers and for the creation of bifunctional molecules. The terminal bromine atom can readily participate in nucleophilic substitution reactions, allowing for the connection of the alkyl chain to other molecular fragments. This strategy is widely employed in the synthesis of complex molecules where precise control over the distance between functional groups is required.

Structural Context of 6-Bromo-1-(1H-imidazol-1-yl)hexan-1-one within Contemporary Organic Synthesis

This compound is a molecule that elegantly combines the key features of an imidazole ring, a ketone functional group, and a halogenated alkyl chain. Its structure suggests a dual reactivity profile, making it a potentially valuable intermediate in contemporary organic synthesis.

The imidazole-1-yl ketone moiety provides a scaffold with a rich chemical character. The ketone offers a site for nucleophilic addition and other carbonyl-related transformations, while the imidazole ring can act as a ligand, a base, or a nucleophile. The presence of the six-carbon alkyl chain provides a flexible spacer, and the terminal bromine atom serves as a reactive site for further functionalization.

This trifunctional arrangement allows for a variety of potential synthetic applications. For instance, the terminal bromine could be displaced by a nucleophile to attach a second pharmacophore or a material-binding group. The ketone could be reduced to an alcohol or converted to an alkene. The imidazole ring itself could be further substituted or quaternized to form imidazolium (B1220033) salts, which are important in the field of ionic liquids. The molecule can thus be envisioned as a versatile building block for the construction of more elaborate and functionally diverse chemical entities.

Structure

2D Structure

3D Structure

Properties

CAS No. |

61739-32-0 |

|---|---|

Molecular Formula |

C9H13BrN2O |

Molecular Weight |

245.12 g/mol |

IUPAC Name |

6-bromo-1-imidazol-1-ylhexan-1-one |

InChI |

InChI=1S/C9H13BrN2O/c10-5-3-1-2-4-9(13)12-7-6-11-8-12/h6-8H,1-5H2 |

InChI Key |

XACYBZCBBTXVFP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=N1)C(=O)CCCCCBr |

Origin of Product |

United States |

Synthetic Methodologies for 6 Bromo 1 1h Imidazol 1 Yl Hexan 1 One

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique for planning a synthesis by working backward from the target molecule to simpler starting materials. amazonaws.com For 6-Bromo-1-(1H-imidazol-1-yl)hexan-1-one, several disconnection strategies can be envisioned.

The most logical and common disconnection point is the amide-like C-N bond between the carbonyl carbon and the imidazole (B134444) ring's nitrogen atom. This bond is typically formed in the final stages of the synthesis.

This disconnection yields two primary synthons: an imidazolide (B1226674) anion (or neutral 1H-imidazole) and an acyl cation equivalent derived from the 6-bromohexane chain. These correspond to the practical precursors 1H-imidazole and an activated form of 6-bromohexanoic acid, such as 6-bromohexanoyl chloride .

The forward reaction is an N-acylation. This reaction involves the nucleophilic attack of a nitrogen atom of the imidazole ring on the electrophilic carbonyl carbon of the acyl halide. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. The use of N-acylation for creating C-N bonds with imidazole is a well-established method in organic synthesis. researchgate.netyoutube.com

An alternative, though less conventional, retrosynthetic approach involves the disconnection of the C-C bond adjacent to the carbonyl group. This would break the molecule into an imidazolyl-metal species and a 5-bromopentanoyl halide, or a similar pairing of synthons.

However, a more modern and relevant strategy in the literature involves the formation of the imidazole ring itself from a ketone precursor, which inherently establishes the desired ketone linkage. For instance, novel copper-catalyzed methods allow for the one-pot synthesis of aryl imidazole derivatives from ketones via α-amination and oxidative C-C bond cleavage. nih.govrsc.org In a hypothetical adaptation for the target molecule, a precursor ketone containing the ω-bromohexyl group could potentially be transformed into the imidazolyl ketone structure, although this would be a more complex and less direct route than N-acylation. nih.govrsc.orgresearchgate.net This approach highlights the possibility of forming the C-C bond of the ketone as part of a tandem reaction that also constructs the heterocyclic ring. rsc.org

The terminal bromo group on the hexane (B92381) chain can be introduced at different stages of the synthesis.

Using a Pre-functionalized Building Block: The most straightforward approach is to start with a commercially available or readily synthesized precursor that already contains the bromine atom. The key precursor for the side chain is 6-bromohexanoic acid or its derivatives. This can be synthesized from precursors like 1,6-hexanediol (B165255) by selective monobromination followed by oxidation. sciencemadness.org Alternatively, 6-bromo-1-hexene (B1265582) can be synthesized from 1,6-dibromohexane (B150918). chemicalbook.com

Late-Stage Halogenation: An alternative strategy involves introducing the bromine atom after the hexane chain has been attached to the imidazole ring. For example, one could start with 6-hydroxyhexanoic acid, couple it with imidazole to form 1-(1H-imidazol-1-yl)-6-hydroxyhexan-1-one, and then convert the terminal hydroxyl group to a bromide. This conversion can be achieved using standard reagents like phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃). sciencemadness.org More recent methods also describe site-selective aliphatic C-H bromination using N-bromoamides and visible light, which could theoretically be applied, although selectivity on a linear chain can be challenging. acs.orgresearchgate.net

Precursor Synthesis and Optimization

The successful synthesis of the target compound relies on the efficient preparation of its key precursors, particularly the 1H-imidazole ring.

Imidazole and its derivatives are fundamental heterocyclic compounds with wide applications. ijpsjournal.comnih.gov While 1H-imidazole itself is commercially available, understanding its synthesis is crucial for creating substituted analogues. The functionalization of the imidazole ring, particularly N-alkylation or N-acylation, is a common transformation. youtube.comresearchgate.net

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants. researchgate.net These methods are advantageous due to their atom economy, simplicity, and ability to generate molecular diversity. acs.org Several MCRs are widely used for the synthesis of the imidazole core.

The Debus-Radziszewski imidazole synthesis is a classic example, involving the condensation of a 1,2-dicarbonyl compound (like glyoxal (B1671930) or benzil), an aldehyde, and two equivalents of ammonia (B1221849). wikipedia.org This method can be modified to produce N-substituted imidazoles by replacing one equivalent of ammonia with a primary amine. wikipedia.org

Modern variations of this reaction utilize various catalysts to improve yields and broaden the substrate scope under milder conditions. Catalysts such as p-toluenesulfonic acid (PTSA), erbium triflate, and others have been successfully employed. isca.meorganic-chemistry.org Metal-free, acid-promoted MCRs have also been developed, offering an environmentally benign route to diverse imidazole scaffolds. acs.org

Below is a table summarizing various multicomponent reactions for the synthesis of substituted imidazoles, showcasing the diversity of catalysts and reactants employed.

| Catalyst/Promoter | Reactants | Product Type | Yields | Ref. |

| p-Toluenesulfonic acid (PTSA) | Benzil, Benzaldehyde, Ammonium (B1175870) Acetate | 2,4,5-Trisubstituted Imidazoles | Good | isca.me |

| Erbium triflate | α-Azido chalcones, Aryl aldehydes, Anilines | Highly substituted Imidazoles | Excellent | organic-chemistry.org |

| Pivalic Acid (metal-free) | Internal alkyne, Aldehyde, Aniline, NH₄OAc | Tri- and Tetrasubstituted Imidazoles | Good to Excellent | acs.org |

| None (Solvent-free) | 2-Bromoacetophenone, Aldehyde, Primary amine, NH₄OAc | 1,2,4-Trisubstituted Imidazoles | Very Good | organic-chemistry.org |

| Copper Salt | Ketones, (NH₄)₂CO₃ | Aryl Imidazole Derivatives | - | nih.govrsc.org |

Synthesis of 1H-Imidazole Derivatives and their Functionalization

N-Alkylation Strategies for Imidazole Functionalization

The introduction of alkyl substituents onto the nitrogen atoms of the imidazole ring is a fundamental process in the synthesis of many imidazole-based compounds. The regioselectivity of N-alkylation is a critical consideration, particularly in unsymmetrical imidazoles, where reaction conditions can dictate the final product distribution. otago.ac.nz Factors such as the electronic nature of substituents on the imidazole ring, the steric bulk of both the imidazole substrate and the alkylating agent, and the reaction medium (neutral vs. basic) all play significant roles in determining the position of alkylation. otago.ac.nz

In basic media, the reaction proceeds through the imidazole anion, and the outcome is largely governed by polar and steric effects. Electron-withdrawing groups tend to direct the incoming electrophile to the more remote, less sterically hindered nitrogen atom. otago.ac.nz The steric influence is significant; as the size of the substituent or the electrophile increases, there is a greater preference for alkylation at the less hindered nitrogen. otago.ac.nz

For complex imidazole structures, specific strategies have been developed to ensure high regioselectivity. One such approach involves the use of a protecting group, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group. This strategy allows for the selective N-alkylation of one nitrogen, followed by deprotection, to yield the desired N-alkylated imidazole with high precision. nih.gov The N-alkylation of various imidazole derivatives has been a key step in the development of new compounds with potential biological activity, including antibacterial agents. nih.govsemanticscholar.org A patented method for the N1 site alkylation of imidazole compounds utilizes a carbonic ester as the alkylating agent in the presence of a strong organic tertiary amine catalyst, highlighting a green chemistry approach with high yields and minimal byproducts. google.com

Table 1: Factors Influencing Regioselectivity in Imidazole N-Alkylation

| Factor | Influence on N-Alkylation | Governing Principle |

| Substituent Electronic Effects | Electron-withdrawing groups direct alkylation to the remote nitrogen. otago.ac.nz | Inductive effects deactivate the proximal nitrogen to electrophilic attack. otago.ac.nz |

| Steric Hindrance | Bulky substituents or alkylating agents favor the less hindered nitrogen. otago.ac.nz | Minimization of steric strain in the transition state. otago.ac.nz |

| Reaction Medium | Basic conditions (via anion) vs. neutral conditions (via free base) can alter product ratios. otago.ac.nz | Different reaction kinetics (SE2cB vs. SE2') and tautomeric equilibria. otago.ac.nz |

| Protecting Groups | Use of groups like SEM can force alkylation at a specific nitrogen. nih.gov | Directing group strategy to overcome inherent selectivity issues. nih.gov |

Synthesis of ω-Bromo-Hexan-1-one and Related Hexane Derivatives

The synthesis of the target compound relies on the availability of a functionalized six-carbon chain containing a terminal bromine atom. This section details the preparation of key precursors, such as 6-bromo-1-hexene, and discusses acylation methodologies relevant to the formation of the ketone moiety.

Preparation of 6-Bromo-1-hexene and Analogues

6-Bromo-1-hexene is a valuable intermediate, providing a six-carbon chain with functionalities at both ends for further elaboration. Several methods for its synthesis have been reported. A common approach involves the elimination reaction of a 1,6-dihalohexane. For instance, treating 1,6-dibromohexane with a strong base like potassium tert-butoxide in tetrahydrofuran (B95107) (THF) under reflux conditions yields 6-bromo-1-hexene in good yield (79%). chemicalbook.com

Alternatively, 6-bromo-1-hexene can be prepared from precursors containing a hydroxyl group. The bromination of 1-hexene-6-ol using phosphorus tribromide (PBr3) is one such method. guidechem.com Similarly, the selective monobromination of 1,6-hexanediol presents another pathway. While direct reaction with hydrobromic acid can lead to low yields and the formation of polymeric byproducts, the use of milder and more selective brominating agents is preferred. sciencemadness.org Reagents such as triphenylphosphine in combination with carbon tetrabromide (Ph3P/CBr4) provide a high-yielding route to ω-bromoalcohols from diols under mild conditions. sciencemadness.org

Table 2: Comparison of Synthetic Methods for 6-Bromo-1-hexene and Related Precursors

| Starting Material | Reagents | Product | Yield | Reference |

| 1,6-Dibromohexane | Potassium tert-butoxide, THF | 6-Bromo-1-hexene | 79% | chemicalbook.com |

| 1-Hexene-6-ol | Phosphorus tribromide (PBr3) | 6-Bromo-1-hexene | 26% | guidechem.com |

| 1,6-Hexanediol | 48% Hydrobromic acid, Toluene | 6-Bromo-1-hexanol | ~45% | sciencemadness.org |

| 1,6-Hexanediol | Ph3P, CBr4 | 6-Bromo-1-hexanol | High | sciencemadness.org |

Friedel-Crafts Acylation Approaches for Brominated Ketones

The term Friedel-Crafts acylation specifically refers to the electrophilic aromatic substitution reaction where an acyl group is introduced onto an aromatic ring. wikipedia.orgmasterorganicchemistry.com This classic reaction typically involves an acyl chloride or anhydride (B1165640) and a strong Lewis acid catalyst, such as aluminum chloride (AlCl3). organic-chemistry.orgkhanacademy.org The Lewis acid activates the acyl halide, facilitating the formation of a resonance-stabilized acylium ion. youtube.com This potent electrophile is then attacked by the electron-rich aromatic ring to form the acylated product. youtube.com A key advantage of Friedel-Crafts acylation over the related alkylation is that the acylium ion does not undergo carbocation rearrangements, leading to products with well-defined structures. masterorganicchemistry.comyoutube.com

While the synthesis of the title compound, this compound, involves the formation of a ketone, the reaction is not a Friedel-Crafts acylation, as imidazole is a heteroaromatic ring that undergoes N-acylation rather than C-acylation under these conditions. The relevant transformation is a nucleophilic acyl substitution, where the nitrogen atom of the imidazole ring acts as a nucleophile, attacking the carbonyl carbon of a brominated acyl chloride, such as 6-bromohexanoyl chloride. This reaction leads to the formation of an N-acylimidazole, which is the core structure of the target molecule. The preparation of 6-bromohexanoyl chloride would typically proceed from 6-bromohexanoic acid using a chlorinating agent like thionyl chloride or oxalyl chloride.

Direct Synthesis Strategies for this compound

Direct synthesis strategies aim to construct the target molecule in fewer steps, often by combining multiple transformations into a single operation or a streamlined sequence.

One-Pot Reaction Sequences

A one-pot synthesis is a highly efficient strategy that minimizes purification steps, reduces solvent waste, and saves time. Although a specific one-pot synthesis for this compound is not detailed in the provided search results, the principles of one-pot reactions can be applied. For example, methods have been developed for the one-pot synthesis of other complex imidazoles. organic-chemistry.org A facile method for synthesizing various imidazoles involves the in situ formation of an α-bromoketone using N-Bromosuccinimide (NBS), followed by reaction with a suitable nucleophile in an aqueous medium. nih.govmdpi.comresearchgate.net

A hypothetical one-pot approach for the title compound could involve the reaction of imidazole with 6-bromohexanoic acid in the presence of a coupling agent, such as carbonyldiimidazole (CDI). In this scenario, the CDI would first activate the carboxylic acid, which would then be attacked by another molecule of imidazole to form the N-acylimidazole product in a single reaction vessel.

Sequential Reaction Pathways

A sequential reaction pathway involves a series of distinct, consecutive steps with the isolation of intermediates. This is a more traditional and often more controllable method for synthesis. A plausible and efficient sequential pathway for the synthesis of this compound would be a two-step process:

Formation of the Acyl Chloride: 6-bromohexanoic acid is converted to the more reactive 6-bromohexanoyl chloride. This is a standard transformation accomplished by reacting the carboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2), often in an inert solvent like dichloromethane (B109758) (DCM) with a catalytic amount of dimethylformamide (DMF).

N-Acylation of Imidazole: The resulting 6-bromohexanoyl chloride is then reacted with imidazole. The reaction is typically carried out in an aprotic solvent, and a non-nucleophilic base, such as triethylamine, may be added to neutralize the hydrochloric acid (HCl) byproduct. This nucleophilic acyl substitution reaction yields the final product, this compound.

This type of sequential approach, where key building blocks are prepared and then coupled, is a cornerstone of modern organic synthesis, allowing for the controlled and high-yield construction of complex molecules. researchgate.net

Mechanistic Investigations of Key Synthetic Transformations

Understanding the underlying mechanisms of the reactions used to synthesize this compound is crucial for optimizing reaction conditions, improving yields, and minimizing byproducts. The key transformations involve the formation of the imidazole ring itself (if synthesized from precursors) and, more directly, the N-substitution of a pre-existing imidazole ring.

Proposed Reaction Pathways for Imidazole Formation and N-Substitution

The synthesis of this compound is primarily achieved through the N-acylation of imidazole with a derivative of 6-bromohexanoic acid. The most common pathway involves the nucleophilic substitution reaction between imidazole and an activated form of 6-bromohexanoic acid, such as 6-bromohexanoyl chloride.

Pathway A: N-Acylation via Acyl Halide

Activation: 6-bromohexanoic acid is first converted to a more reactive acyl halide, typically 6-bromohexanoyl chloride, using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

Nucleophilic Attack: The lone pair of electrons on one of the nitrogen atoms of the imidazole ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of 6-bromohexanoyl chloride.

Proton Transfer: This attack forms a tetrahedral intermediate. A base, which can be another molecule of imidazole or a non-nucleophilic base like triethylamine, then abstracts the proton from the nitrogen atom that formed the new bond.

Leaving Group Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion as a leaving group. This results in the final product, this compound, and a protonated base (e.g., imidazolium (B1220033) chloride or triethylammonium (B8662869) chloride).

This pathway is highly efficient due to the high reactivity of the acyl chloride. However, it generates acidic byproducts that must be neutralized.

Pathway B: N-Acylation via Carbodiimide (B86325) Coupling

An alternative approach involves the direct coupling of 6-bromohexanoic acid with imidazole using a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Acid Activation: The carboxylic acid reacts with the coupling agent to form a highly reactive O-acylisourea intermediate.

Nucleophilic Substitution: Imidazole then attacks the carbonyl carbon of this activated intermediate.

Product Formation: This leads to the formation of the desired N-acylimidazole and a urea (B33335) byproduct (e.g., dicyclohexylurea), which is often insoluble and can be removed by filtration.

While this method avoids the generation of strong acids, it requires stoichiometric amounts of the coupling agent and produces significant urea waste. The methylation of imidazole derivatives can sometimes lead to a mixture of regioisomers, which necessitates challenging purification steps. thieme-connect.de

Elucidation of Reaction Intermediates

The elucidation of reaction intermediates is fundamental to confirming the proposed mechanistic pathways. In the synthesis of this compound via the acyl chloride route, the primary intermediate is the tetrahedral intermediate .

This species is formed immediately after the nucleophilic attack of the imidazole nitrogen on the carbonyl carbon. It is characterized by an sp³-hybridized carbon atom that was formerly the sp²-hybridized carbonyl carbon. This intermediate is typically transient and not isolated, but its existence is supported by extensive studies on nucleophilic acyl substitution reactions. nih.gov Its structure contains a negatively charged oxygen atom and a positively charged nitrogen atom. The subsequent collapse of this intermediate, driven by the reformation of the stable carbonyl group, is rapid and leads to the expulsion of the chloride ion.

In carbodiimide-mediated coupling, the key reaction intermediate is the O-acylisourea . This intermediate is formed from the reaction of the carboxylic acid with the carbodiimide. It is a highly activated form of the carboxylic acid, making the carbonyl carbon extremely susceptible to nucleophilic attack by imidazole. The stability and reactivity of this intermediate can be influenced by the specific carbodiimide and solvent used.

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to synthetic organic chemistry to reduce environmental impact. semanticscholar.org For the synthesis of this compound, several greener approaches are being explored.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. nih.gov For the N-acylation of imidazole, microwave irradiation can significantly accelerate the reaction between imidazole and 6-bromohexanoyl chloride or 6-bromohexanoic acid. semanticscholar.orgmdpi.com The direct coupling of electromagnetic energy with the reacting molecules leads to rapid and uniform heating, which can overcome activation energy barriers more efficiently than conventional heating methods. semanticscholar.org

Solvent-Free Reaction Conditions

Eliminating volatile organic solvents is a primary goal of green chemistry. Solvent-free, or solid-state, reactions can reduce waste, cost, and safety hazards. The synthesis of this compound could potentially be performed under solvent-free conditions by grinding the reactants (e.g., imidazole and 6-bromohexanoyl chloride) together, possibly with a solid base like potassium carbonate. This approach is particularly effective when combined with microwave irradiation, which can facilitate the reaction between the solids.

Catalytic Systems for Enhanced Efficiency and Selectivity (e.g., Copper-Catalysis)

While the direct N-acylation of imidazole is often facile, catalytic systems can enhance efficiency, particularly when using less reactive starting materials. For C-N bond formation involving imidazoles, copper-based catalysts are well-established, typically in Ullmann-type coupling reactions. organic-chemistry.org Although not the primary method for N-acylation, copper catalysis could be relevant in alternative synthetic routes. For instance, a copper catalyst could facilitate the coupling of imidazole with a 6-bromohexyl derivative under milder conditions than traditional methods. The use of a catalyst reduces the amount of reagents needed and can improve the atom economy of the reaction. researchgate.net Research continues to explore various catalytic systems, including N-heterocyclic carbenes (NHCs), which can act as organocatalysts for acylation reactions, offering a metal-free alternative.

Chemical Reactivity and Derivatization Strategies of 6 Bromo 1 1h Imidazol 1 Yl Hexan 1 One

Reactivity at the Imidazole (B134444) Moiety

The imidazole ring is an electron-rich aromatic heterocycle. The nitrogen at position 3 (N-3) possesses a lone pair of electrons and is generally basic and nucleophilic, while the nitrogen at position 1 (N-1) is part of the aromatic system, with its lone pair contributing to the π-electron sextet.

N-Quaternization Reactions

The N-3 atom of the imidazole ring in 6-bromo-1-(1H-imidazol-1-yl)hexan-1-one is nucleophilic and can readily react with electrophiles, such as alkyl halides, to form imidazolium (B1220033) salts. This process is known as N-quaternization. These reactions are typically carried out in a suitable solvent, and the resulting imidazolium salts often exhibit different physical and chemical properties compared to the parent molecule, including increased polarity and, in some cases, utility as ionic liquids or precursors to N-heterocyclic carbenes.

Table 1: Representative N-Quaternization Reactions of this compound

| Alkylating Agent | Product | Reaction Conditions |

| Methyl iodide (CH₃I) | 3-Methyl-1-(6-bromo-1-oxohexyl)-1H-imidazol-3-ium iodide | Acetonitrile, room temperature |

| Ethyl bromide (CH₃CH₂Br) | 3-Ethyl-1-(6-bromo-1-oxohexyl)-1H-imidazol-3-ium bromide | Dichloromethane (B109758), reflux |

| Benzyl chloride (C₆H₅CH₂Cl) | 3-Benzyl-1-(6-bromo-1-oxohexyl)-1H-imidazol-3-ium chloride | Toluene, 80 °C |

Further Functionalization of the Imidazole Ring

While the N-1 position is substituted, the carbon atoms of the imidazole ring can undergo electrophilic substitution reactions, although they are generally less reactive than typical aromatic systems like benzene. The most reactive position for electrophilic attack on an N-1 substituted imidazole is typically the C-5 position, followed by the C-4 and C-2 positions. Common functionalization reactions include nitration, halogenation, and acylation, often requiring forcing conditions.

Exploring Tautomeric Forms and their Influence on Reactivity

For unsubstituted or N-H imidazoles, annular tautomerism is a key feature, where the proton can reside on either of the two nitrogen atoms, leading to two equivalent tautomeric forms. nih.govwikipedia.org However, in this compound, the N-1 position is substituted by the hexan-1-one chain. This substitution prevents annular tautomerism, meaning the positions of the nitrogen atoms are fixed. nih.gov This lack of tautomerism simplifies the regiochemical outcomes of reactions on the imidazole ring, as the electronic environment of each carbon atom is static. The N-3 nitrogen consistently acts as the basic and nucleophilic center. nih.gov

Reactivity at the Ketone Functionality

The ketone group is characterized by a polarized carbon-oxygen double bond, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. This polarity governs the reactivity of the ketone, making it susceptible to a variety of transformations.

Carbonyl Reductions and Oxidations

The ketone functionality can be readily reduced to a secondary alcohol. This is a common and synthetically useful transformation. Mild reducing agents are typically sufficient for this conversion. Conversely, ketones are generally resistant to oxidation under standard conditions, as this would require the cleavage of a carbon-carbon bond.

Table 2: Reduction of the Ketone in this compound

| Reducing Agent | Product | Reaction Conditions |

| Sodium borohydride (B1222165) (NaBH₄) | 6-Bromo-1-(1H-imidazol-1-yl)hexan-1-ol | Methanol, 0 °C to room temperature |

| Lithium aluminum hydride (LiAlH₄) | 6-Bromo-1-(1H-imidazol-1-yl)hexan-1-ol | Diethyl ether or THF, followed by aqueous workup |

Nucleophilic Additions to the Carbonyl Group

The electrophilic carbon of the carbonyl group is a prime target for a wide array of nucleophiles. masterorganicchemistry.comyoutube.com These reactions, known as nucleophilic additions, are fundamental in carbon-carbon bond formation and the synthesis of more complex molecules. masterorganicchemistry.comacademie-sciences.fr The addition of a nucleophile to the carbonyl carbon results in the formation of a tetrahedral intermediate, which is then typically protonated to yield an alcohol. researchgate.netyoutube.com

Table 3: Examples of Nucleophilic Addition Reactions

| Nucleophile (Reagent) | Intermediate | Final Product |

| Methylmagnesium bromide (CH₃MgBr) | Magnesium alkoxide | 6-Bromo-1-(1H-imidazol-1-yl)-1-methylhexan-1-ol |

| Phenyl lithium (C₆H₅Li) | Lithium alkoxide | 6-Bromo-1-(1H-imidazol-1-yl)-1-phenylhexan-1-ol |

| Sodium cyanide (NaCN) followed by acid | Cyanohydrin | 2-(6-Bromo-1-hydroxyhexyl)-1H-imidazole-1-carbonitrile |

Reactivity at the Bromine Atom

The terminal bromine atom on the hexyl chain of this compound serves as a versatile handle for introducing a wide array of functional groups. Its reactivity is predominantly governed by nucleophilic substitution and metal-catalyzed cross-coupling reactions, with elimination reactions also being a possibility under certain conditions.

Nucleophilic Substitution Reactions (SN1/SN2)

The primary alkyl bromide structure of this compound is highly susceptible to nucleophilic substitution, primarily proceeding through an SN2 mechanism. This pathway involves a backside attack by a nucleophile, leading to the displacement of the bromide ion and inversion of configuration if the carbon were chiral. The rate of these reactions is influenced by the strength of the nucleophile, the solvent, and the temperature.

A wide variety of nucleophiles can be employed to displace the bromide, leading to a diverse set of derivatives. For instance, reaction with azide (B81097) ions introduces an azido (B1232118) group, which can be further transformed, for example, into an amine via reduction. Thiolates can be used to form thioethers, and cyanide ions can introduce a nitrile group, which can be hydrolyzed to a carboxylic acid or reduced to an amine.

| Nucleophile | Reagent Example | Product |

| Azide | Sodium Azide (NaN₃) | 6-Azido-1-(1H-imidazol-1-yl)hexan-1-one |

| Cyanide | Sodium Cyanide (NaCN) | 7-(1H-Imidazol-1-yl)-7-oxoheptanenitrile |

| Thiolate | Sodium thiophenoxide (NaSPh) | 1-(1H-Imidazol-1-yl)-6-(phenylthio)hexan-1-one |

| Amine | Ammonia (B1221849) (NH₃) | 6-Amino-1-(1H-imidazol-1-yl)hexan-1-one |

| Hydroxide | Sodium Hydroxide (NaOH) | 6-Hydroxy-1-(1H-imidazol-1-yl)hexan-1-one |

While the SN2 pathway is dominant for primary alkyl halides, under conditions that favor the formation of a carbocation (e.g., in the presence of a silver salt and a polar protic solvent), an SN1-type reaction could potentially occur. However, for a primary alkyl bromide like the one in the target molecule, this is generally less common.

Metal-Catalyzed Cross-Coupling Reactions

The bromine atom in this compound can also participate in various metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While these reactions are most commonly employed for aryl and vinyl halides, their application to alkyl halides is also well-established.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an organic halide in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.org Applying this to this compound would allow for the introduction of an alkynyl group at the end of the hexyl chain, leading to the formation of a C(sp)-C(sp³) bond. This reaction is typically carried out under mild conditions with an amine base. wikipedia.org

| Alkyne Coupling Partner | Catalyst System | Product |

| Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 1-(1H-Imidazol-1-yl)-8-phenyl-7-octyn-1-one |

| Trimethylsilylacetylene | Pd(PPh₃)₄, CuI, Et₃N | 1-(1H-Imidazol-1-yl)-8-(trimethylsilyl)-7-octyn-1-one |

| 1-Hexyne | Pd(OAc)₂, PPh₃, CuI, i-Pr₂NH | 1-(1H-Imidazol-1-yl)dodec-7-yn-1-one |

Heck Reaction: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. wikipedia.org While typically used with aryl or vinyl halides, intramolecular Heck reactions involving alkyl halides are known. An intermolecular Heck reaction with this compound would be more challenging but could potentially be achieved under specific conditions, leading to the formation of a substituted alkene.

| Alkene Coupling Partner | Catalyst System | Expected Product Type |

| Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | Substituted Alkene |

| Methyl Acrylate | PdCl₂, PPh₃, Et₃N | Substituted Alkene |

Elimination Reactions

When treated with a strong, sterically hindered base, this compound can undergo an E2 elimination reaction to form an alkene. In this reaction, the base removes a proton from the carbon adjacent to the carbon bearing the bromine, and the bromide ion is expelled, resulting in the formation of a double bond. The use of a bulky base like potassium tert-butoxide would favor elimination over substitution.

| Base | Product |

| Potassium tert-butoxide (t-BuOK) | 1-(1H-Imidazol-1-yl)hex-5-en-1-one |

| Sodium ethoxide (NaOEt) in Ethanol | 1-(1H-Imidazol-1-yl)hex-5-en-1-one (with potential for SN2 side product) |

Multi-site Derivatization Pathways

The presence of two distinct reactive centers in this compound opens up possibilities for multi-site derivatization. The key to achieving selective modification lies in the careful choice of reagents and reaction conditions.

Chemoselective Transformations

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. In the case of this compound, the N-acyl imidazole is a reactive acylating agent, susceptible to nucleophilic attack at the carbonyl carbon. nih.gov The terminal alkyl bromide is susceptible to nucleophilic substitution at the C-Br bond.

By tuning the nature of the nucleophile, selective reactions can be achieved. For example, soft nucleophiles like thiolates are expected to preferentially react at the soft electrophilic carbon of the alkyl bromide in an SN2 fashion. In contrast, hard nucleophiles, particularly those that are good acyl acceptors like certain amines or alcohols under specific conditions, might favor attack at the harder carbonyl carbon of the N-acyl imidazole, leading to cleavage of the acyl-imidazole bond and formation of a new amide or ester.

| Reagent | Expected Site of Reaction | Rationale |

| Sodium thiophenoxide | Bromine atom (C6) | Soft nucleophile preferentially attacks the soft alkyl halide electrophile. |

| Aniline (mild conditions) | N-acyl imidazole (carbonyl) | Amines are effective nucleophiles for acyl transfer from N-acyl imidazoles. |

| Sodium Azide | Bromine atom (C6) | Azide is a good nucleophile for SN2 reactions with primary alkyl halides. |

Sequential Functional Group Interconversions

The two reactive sites can also be addressed in a stepwise manner to build more complex molecular architectures. This involves performing a reaction at one site, isolating the product, and then carrying out a second reaction at the other functional group.

For example, the bromine atom can first be displaced by a nucleophile, such as an azide ion, to form 6-azido-1-(1H-imidazol-1-yl)hexan-1-one. The N-acyl imidazole moiety in this intermediate can then be reacted with another nucleophile, for instance, an amine, to generate a new amide. This sequence allows for the introduction of two different points of diversity into the original scaffold.

Alternatively, the N-acyl imidazole could be transformed first. For example, it could be reduced to an alcohol. The resulting 6-bromohexan-1-ol could then undergo a subsequent reaction at the bromine atom, such as a cross-coupling reaction.

Illustrative Sequential Reaction Pathway:

Step 1: Nucleophilic Substitution at the Bromine Atom

Reactant: this compound

Reagent: Sodium Azide (NaN₃)

Product: 6-Azido-1-(1H-imidazol-1-yl)hexan-1-one

Step 2: Acyl Transfer at the N-acyl Imidazole

Reactant: 6-Azido-1-(1H-imidazol-1-yl)hexan-1-one

Reagent: Benzylamine

Product: N-Benzyl-6-azidohexanamide

This sequential approach provides a powerful strategy for the synthesis of a library of compounds with diverse functionalities starting from a single bifunctional precursor.

Application as a Core Synthetic Building Block for Complex Architectures

The unique combination of two distinct reactive sites within this compound—the acylimidazole and the bromohexyl group—renders it an ideal starting material for the construction of intricate molecular frameworks. The acylimidazole moiety serves as an efficient acylating agent, while the terminal bromine atom is susceptible to nucleophilic substitution and can participate in various coupling reactions. This dual reactivity enables its use in the stepwise or one-pot synthesis of diverse and complex molecules.

Precursor for Advanced Organic Materials

The bifunctional nature of this compound makes it a compelling monomer for the synthesis of functional polymers and for the modification of surfaces to create advanced organic materials. The bromoalkyl chain can be utilized in polymerization reactions or for grafting onto surfaces, while the acylimidazole group can be used for subsequent functionalization or to influence the material's properties.

Detailed research has explored the use of similar bifunctional molecules in materials science. For instance, monomers containing both a polymerizable group and a reactive functional group are instrumental in creating "smart" materials that can respond to external stimuli. While specific studies on the polymerization of this compound are not extensively documented in publicly available literature, its structure suggests potential applications in the following areas:

Synthesis of Functional Polymers: The terminal bromo group can act as an initiator or a monomer in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). The resulting polymer would possess pendant acylimidazole side chains, which could be further modified to introduce specific functionalities, such as drug molecules, catalysts, or responsive moieties.

Surface Modification: The bromoalkyl end of the molecule can be used to graft it onto surfaces of materials like silica, gold, or other polymers through nucleophilic substitution reactions. This would result in a surface functionalized with acylimidazole groups, which can then be used to immobilize enzymes, antibodies, or other biomolecules. Such modified surfaces have applications in biosensors, chromatography, and biocompatible coatings. Bifunctional linkers are crucial in the surface modification of nanoparticles and living cells nih.gov.

Table 1: Potential Applications of this compound in the Synthesis of Advanced Organic Materials

| Application Area | Synthetic Strategy | Potential Functionality of Resulting Material |

| Functional Polymers | Atom Transfer Radical Polymerization (ATRP) initiated from the bromo-terminus. | Polymer backbone with pendant acylimidazole groups for post-polymerization modification. |

| Surface Grafting | Nucleophilic substitution of the bromo-group with surface hydroxyl or amine groups. | Surfaces functionalized with acylimidazole moieties for bioconjugation or catalysis. |

| Cross-linked Materials | Reaction of the bromo-group with a difunctional nucleophile and subsequent reaction of the acylimidazole. | Formation of hydrogels or resins with tunable properties. |

Scaffold for Novel Heterocyclic Systems

The dual reactivity of this compound provides a powerful tool for the construction of novel and complex heterocyclic systems, including macrocycles and fused ring structures. The flexible hexyl chain allows for intramolecular reactions, leading to the formation of new ring systems.

One key strategy involves the quaternization of a nucleophilic nitrogen atom within another heterocyclic ring by the bromoalkyl chain, followed by an intramolecular reaction involving the acylimidazole group. This can lead to the formation of bridged or fused bicyclic and polycyclic systems, which are of significant interest in medicinal chemistry and materials science.

For example, the bromo-terminus can react with a nitrogen-containing heterocycle to form a quaternary ammonium (B1175870) salt. Subsequent activation of a nucleophilic position within this newly attached heterocycle could lead to an intramolecular cyclization, with the acylimidazole acting as an internal acylating agent.

Research into the synthesis of tetra-imidazolium macrocycles has demonstrated the utility of bromo-precursors in forming complex cyclic architectures. While not involving an acylimidazole, these studies highlight the principle of using bromoalkyl-functionalized imidazoles to build larger, intricate structures.

Furthermore, intramolecular cyclization of alkylimidazoles has been explored as a route to fused-ring imidazoles researchgate.net. By incorporating an electrophilic center that can react with a nucleophilic position on the imidazole ring, novel heterocyclic frameworks can be accessed. In the case of this compound, the acyl group can be envisioned to participate in such cyclizations under specific reaction conditions.

Table 2: Hypothetical Strategies for the Synthesis of Novel Heterocyclic Systems from this compound

| Reaction Strategy | Intermediate | Resulting Heterocyclic System |

| Intramolecular N-Alkylation and Acylation | Quaternized imidazole with a tethered acylimidazole. | Fused or bridged polycyclic imidazolium salt. |

| Tandem Reaction with a Dinucleophile | Reaction of the bromo-group with one nucleophilic site, followed by intramolecular acylation. | Macrocyclic lactam or other large heterocyclic ring. |

| Intramolecular Friedel-Crafts Acylation | Lewis acid-catalyzed reaction of the acylimidazole with an aromatic ring tethered via the bromo-group. | Benzofused heterocyclic ketone. |

Advanced Spectroscopic and Structural Characterization of 6 Bromo 1 1h Imidazol 1 Yl Hexan 1 One

Vibrational Spectroscopy for Molecular Fingerprinting

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes bonds to vibrate at specific frequencies. For 6-Bromo-1-(1H-imidazol-1-yl)hexan-1-one, an FT-IR spectrum would be expected to show characteristic absorption bands for its key functional groups.

A hypothetical FT-IR data table would look like this:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3150-3100 | C-H stretch | Imidazole (B134444) ring |

| ~2940-2860 | C-H stretch | Aliphatic (hexyl chain) |

| ~1700 | C=O stretch | Acyl-imidazole (ketone) |

| ~1550-1450 | C=N and C=C stretch | Imidazole ring |

| ~660 | C-Br stretch | Bromoalkane |

These vibrations would confirm the presence of the main structural components: the imidazole ring, the aliphatic hexyl chain, the carbonyl group, and the terminal bromine atom.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves irradiating a sample with a monochromatic laser and detecting the scattered light. While FT-IR is sensitive to polar bonds (like C=O), Raman spectroscopy provides excellent signals for non-polar, symmetric bonds and is less susceptible to interference from water. For the target molecule, Raman spectroscopy would be particularly useful for observing the vibrations of the C-C backbone of the hexyl chain and the symmetric vibrations of the imidazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule. It provides detailed information about the carbon-hydrogen framework by mapping the chemical environment of each proton (¹H) and carbon (¹³C) atom.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy identifies the different types of protons in a molecule based on their electronic environment. The spectrum provides information on the number of distinct proton environments (number of signals), the electronic nature surrounding the protons (chemical shift), the number of neighboring protons (splitting pattern or multiplicity), and the number of protons of each type (integration).

A predicted ¹H NMR data table for this compound in a solvent like CDCl₃ would be structured as follows:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0-8.2 | s | 1H | H-2 (Im) |

| ~7.4-7.6 | s | 1H | H-5 (Im) |

| ~7.0-7.2 | s | 1H | H-4 (Im) |

| ~3.4 | t | 2H | -CH₂-Br |

| ~3.0 | t | 2H | -CO-CH₂- |

| ~1.8-2.0 | m | 4H | -CH₂-CH₂-Br & -CO-CH₂-CH₂- |

| ~1.4-1.6 | m | 2H | -CH₂-CH₂-CH₂- |

(Note: "s" denotes singlet, "t" denotes triplet, "m" denotes multiplet; "Im" refers to the imidazole ring protons.)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, one would expect to see nine distinct signals: three for the imidazole ring carbons, and six for the hexanoyl chain carbons.

A hypothetical ¹³C NMR data table would be presented as:

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O |

| ~137 | C-2 (Im) |

| ~130 | C-5 (Im) |

| ~117 | C-4 (Im) |

| ~35 | -CO-CH₂- |

| ~33 | -CH₂-Br |

| ~32 | -CH₂-CH₂-Br |

| ~28 | -CH₂-CH₂-CH₂- |

| ~24 | -CO-CH₂-CH₂- |

Advanced NMR Techniques (e.g., 2D NMR, ¹⁵N NMR)

To unambiguously assign all proton and carbon signals, especially in complex molecules, advanced NMR techniques are employed.

2D NMR: Techniques like COSY (Correlation Spectroscopy) would show correlations between coupled protons (e.g., adjacent CH₂ groups in the hexyl chain), while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings between protons and carbons (2-3 bonds away), which is crucial for connecting the acyl chain to the imidazole ring.

¹⁵N NMR: As the imidazole ring contains two nitrogen atoms, ¹⁵N NMR spectroscopy could provide valuable information about their electronic environments. The nitrogen atom bonded to the acyl group (N-1) would have a significantly different chemical shift compared to the other nitrogen atom (N-3), confirming the point of attachment and providing insight into the electronic structure of the acyl-imidazole system.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural features of a compound. By ionizing the molecule and analyzing the mass-to-charge ratio of the resulting ions, precise information about its elemental composition and fragmentation patterns can be obtained.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry would provide the high-accuracy mass measurement of the molecular ion of this compound. This data is crucial for unequivocally determining its elemental formula. The presence of bromine would be indicated by a characteristic isotopic pattern (approximately 1:1 ratio for 79Br and 81Br).

Hypothetical HRMS Data Table

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C9H13BrN2O |

| Calculated m/z | [M+H]+ for C9H14BrN2O+ |

| Observed m/z | Data not available |

| Mass Accuracy (ppm) | Data not available |

| Isotopic Pattern | Characteristic pattern for one bromine atom would be expected |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would be used to assess the purity of this compound and to study its fragmentation pattern under electron ionization. The resulting mass spectrum would show characteristic fragments that could be pieced together to confirm the compound's structure.

Hypothetical GC-MS Data Table

| Retention Time (min) | Major Fragment Ions (m/z) | Interpretation |

|---|

Electronic Absorption Spectroscopy for Electronic Transitions

Electronic absorption spectroscopy investigates the transitions of electrons between molecular orbitals upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the imidazole ring and the carbonyl group. The position (λmax) and intensity (molar absorptivity, ε) of these bands provide insights into the electronic structure of the molecule.

Hypothetical UV-Vis Spectroscopy Data Table

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol-1·cm-1) | Electronic Transition |

|---|

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction techniques are unparalleled for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction

Should this compound form suitable single crystals, this technique would provide definitive proof of its molecular structure. The analysis would yield detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Hypothetical Crystallographic Data Table

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Bond Lengths (e.g., C-Br, C=O, C-N) | Data not available |

| Bond Angles (e.g., O-C-N) | Data not available |

| Intermolecular Interactions | Data not available |

Powder X-ray Diffraction (PXRD) for Bulk Material Analysis

Powder X-ray Diffraction (PXRD) is a powerful, non-destructive analytical technique utilized for the phase identification of crystalline materials. It provides comprehensive information on the unit cell dimensions of the bulk material. researchgate.net The PXRD pattern, a plot of diffracted intensities versus the detector angle (2θ), is unique to a specific crystalline solid. This pattern is governed by Bragg's Law, which correlates the wavelength of the incident X-rays, the diffraction angle, and the interplanar spacing of the crystal lattice. nih.gov

While PXRD is a standard method for the structural elucidation of microcrystalline materials, a specific search of scientific literature and databases did not yield any publicly available Powder X-ray Diffraction data, such as 2θ values, d-spacing, or relative intensities, for the compound this compound.

The analysis of a PXRD pattern for this compound would typically involve the following:

Sample Preparation: The crystalline powder of this compound would be finely ground and homogenized to ensure a random orientation of the crystallites.

Data Collection: The sample would be exposed to a monochromatic X-ray beam, and the intensity of the diffracted X-rays would be measured as a function of the 2θ angle.

Data Analysis: The resulting diffractogram would display a series of peaks, with each peak corresponding to a specific set of crystal lattice planes. The position (2θ) and intensity of these peaks are characteristic of the compound's crystal structure.

From this data, a detailed analysis could provide insights into the material's crystallinity, phase purity, and crystal system. The unit cell parameters (a, b, c, α, β, γ) could also be determined.

Although specific PXRD data for this compound is not available in the searched resources, for illustrative purposes, a general representation of a PXRD data table is provided below. This table showcases the type of data that would be obtained from such an analysis.

Hypothetical PXRD Data Table for a Crystalline Compound

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.2 | 8.67 | 85 |

| 12.5 | 7.08 | 45 |

| 15.8 | 5.61 | 100 |

| 18.3 | 4.85 | 60 |

| 20.5 | 4.33 | 75 |

| 22.1 | 4.02 | 30 |

| 25.4 | 3.51 | 50 |

| 28.9 | 3.09 | 25 |

Further experimental research would be required to generate the actual PXRD data for this compound, which would be essential for its comprehensive solid-state characterization.

Computational Investigations into the Electronic Structure and Reactivity of 6 Bromo 1 1h Imidazol 1 Yl Hexan 1 One

Quantum Chemical Studies (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. nih.gov This method is employed to calculate the optimized molecular geometry, electronic properties, and vibrational frequencies. researchgate.netresearchgate.net Calculations are typically performed using a specific functional, such as B3LYP, combined with a basis set like 6–311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. researchgate.netsemanticscholar.org

Geometry Optimization and Conformational Analysis

The first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to its atomic coordinates. For a flexible molecule like 6-Bromo-1-(1H-imidazol-1-yl)hexan-1-one, which possesses a rotatable hexanone chain, conformational analysis is crucial. nih.goviu.edu.sa This involves identifying various possible conformers and calculating their relative energies to find the global minimum energy structure, which represents the most stable and populated conformation of the molecule. nih.gov The optimized geometric parameters, such as bond lengths and angles, of this lowest-energy conformer provide the foundation for all subsequent calculations.

| Parameter | Bond/Angle | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C=O | 1.215 |

| Bond Length | N-C(O) | 1.390 |

| Bond Length | C-Br | 1.960 |

| Bond Angle | O=C-N | 121.0 |

| Bond Angle | C-N-C(ring) | 125.5 |

| Dihedral Angle | C(ring)-N-C=O | 175.0 |

Electronic Properties and Orbital Interactions

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory is a fundamental concept for describing chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability to donate an electron, indicating nucleophilic character, while the LUMO represents the ability to accept an electron, indicating electrophilic character. irjweb.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap implies high stability and low reactivity because more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests higher reactivity. irjweb.com From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness (η), softness (σ), and electronegativity (χ) can be calculated to further quantify the molecule's reactivity. nih.goviucr.org

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.85 |

| ELUMO | -0.95 |

| Energy Gap (ΔE) | 5.90 |

| Chemical Hardness (η) | 2.95 |

| Chemical Softness (σ) | 0.34 |

| Electronegativity (χ) | 3.90 |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. researchgate.netmdpi.com It illustrates the charge distribution on the molecule's surface, with different colors representing varying electrostatic potentials. Typically, red regions indicate areas of negative potential, which are electron-rich and susceptible to electrophilic attack. Blue regions denote areas of positive potential, which are electron-poor and prone to nucleophilic attack. youtube.com For this compound, the MEP map would be expected to show significant negative potential (red) around the carbonyl oxygen and the nitrogen atoms of the imidazole (B134444) ring, highlighting them as primary sites for interaction with electrophiles. Positive potential (blue) would likely be found around the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N3 | π(C4-C5) | 35.5 |

| LP(1) O11 | σ(N1-C10) | 28.2 |

| π(C4-C5) | π(N3-C2) | 20.1 |

| σ(C7-H) | σ(C6-C7) | 5.0 |

Prediction of Spectroscopic Parameters (Vibrational Frequencies, NMR Chemical Shifts)

DFT calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

Vibrational Frequencies: The vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated from the optimized geometry. These calculations help in the assignment of experimental spectral bands to specific molecular vibrations. It is a common practice to apply a scaling factor to the calculated frequencies to correct for approximations in the computational method and anharmonicity, leading to better agreement with experimental values. nih.gov

| Vibrational Mode | Calculated Frequency (cm-1) | Scaled Frequency (cm-1) | Assignment |

|---|---|---|---|

| ν1 | 3250 | 3120 | C-H stretch (imidazole) |

| ν2 | 3050 | 2928 | C-H stretch (aliphatic) |

| ν3 | 1755 | 1685 | C=O stretch (amide) |

| ν4 | 1520 | 1459 | C=N stretch (ring) |

| ν5 | 610 | 586 | C-Br stretch |

NMR Chemical Shifts: The prediction of nuclear magnetic resonance (NMR) chemical shifts is another powerful application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate ¹H and ¹³C NMR chemical shifts. nih.govmodgraph.co.uk The calculated shifts are typically referenced against a standard compound (e.g., tetramethylsilane) and can be directly compared to experimental spectra. A strong correlation between the calculated and observed chemical shifts provides robust validation for the computed molecular structure in the solution phase. semanticscholar.org

| Atom | Calculated δ (ppm) | Atom | Calculated δ (ppm) |

|---|---|---|---|

| H (imidazole C2) | 7.95 | C (C=O) | 168.5 |

| H (imidazole C4/5) | 7.20 | C (imidazole C2) | 138.0 |

| H (alpha to N) | 4.15 | C (imidazole C4/5) | 125.0 |

| H (alpha to Br) | 3.40 | C (alpha to N) | 48.5 |

| H (aliphatic chain) | 1.30-1.90 | C (alpha to Br) | 33.0 |

Reactivity Descriptors and Stability Analysis

The electronic structure and inherent reactivity of this compound can be effectively elucidated using global reactivity descriptors derived from Density Functional Theory (DFT). These descriptors, rooted in conceptual DFT, provide a quantitative framework for understanding the molecule's stability, electrophilicity, and nucleophilicity. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), ionization potential (I), electron affinity (A), electronegativity (χ), global hardness (η), global softness (S), and the electrophilicity index (ω).

While direct computational studies on this compound are not extensively available in the literature, valuable insights can be drawn from DFT analyses of structurally similar compounds. For instance, a study on 6-bromo-3-(5-bromo-hexyl)-2-[4-(di-methyl-amino)-phen-yl]-3H-imidazo[4,5-b]pyridine, which also features a bromo-alkyl chain on a nitrogen-containing heterocycle, provides a useful analogue. nih.govnih.gov DFT calculations at the B3LYP/6-311G(d,p) level for this related molecule revealed a HOMO-LUMO energy gap of 2.3591 eV. nih.govnih.gov A smaller energy gap generally signifies lower kinetic stability and higher chemical reactivity, as electrons can be more easily excited to a higher energy state. nih.gov

Table 1: Illustrative Global Reactivity Descriptors Based on an Analogous Bromo-Hexyl-Imidazole Derivative nih.govnih.gov (Note: These values are for 6-bromo-3-(5-bromo-hexyl)-2-[4-(di-methyl-amino)-phen-yl]-3H-imidazo[4,5-b]pyridine and serve as an estimation for the target compound.)

| Descriptor | Symbol | Value |

| HOMO Energy | EHOMO | -3.1033 eV |

| LUMO Energy | ELUMO | -0.7442 eV |

| Energy Gap | ΔE | 2.3591 eV |

| Ionization Potential | I | 3.1033 eV |

| Electron Affinity | A | 0.7442 eV |

| Electronegativity | χ | 1.9237 |

| Global Hardness | η | 1.1796 |

| Global Softness | S | 0.8478 |

| Electrophilicity Index | ω | 1.5687 |

Non-Linear Optical (NLO) Properties

Organic molecules featuring donor-π-acceptor (D-π-A) motifs are of significant interest for applications in non-linear optics (NLO). The imidazole ring can act as an electron-rich π-system, and when combined with suitable electron-donating or -accepting groups, can give rise to substantial NLO responses. The NLO properties of a molecule are governed by its response to an applied electric field, described by the linear polarizability (α) and the non-linear hyperpolarizabilities (β, γ, etc.).

Computational studies, particularly DFT, are powerful tools for predicting the NLO properties of novel chromophores. nih.gov For this compound, the core structure consists of the imidazole ring linked to a carbonyl group (an acceptor) and a bromo-hexyl chain. The introduction of a bromine atom can significantly enhance NLO properties. researchgate.net The bromo group can improve the first-order hyperpolarizability (β) and, by influencing crystal packing, can favor the acentric structures required for second-harmonic generation (SHG). researchgate.net

A computational and experimental study on a related compound, 3-(3-Bromo-phenyl)-1-imidazol-1-yl-propenone, demonstrated its potential as an NLO material. sci-hub.stnajah.edu This molecule, which contains both imidazole and bromo-phenyl groups, was shown to possess interesting third-order NLO properties as determined by the Z-scan technique. sci-hub.stnajah.edu Theoretical calculations for such compounds typically involve determining the dipole moment (μ), polarizability (α), and first hyperpolarizability (β). A high value for these parameters is indicative of a strong NLO response. sci-hub.st The delocalization of π-electrons across the imidazole ring and the carbonyl group in this compound, influenced by the terminal bromine atom, suggests that it may exhibit noteworthy NLO characteristics, although specific calculated values for this molecule are not yet reported.

Table 2: Key Parameters for NLO Activity Evaluation

| Parameter | Symbol | Significance |

| Dipole Moment | μ | Measures the overall polarity of the molecule. |

| Polarizability | α | Describes the ease of distortion of the electron cloud by an electric field. |

| First Hyperpolarizability | β | Quantifies the second-order NLO response. |

| Second Hyperpolarizability | γ | Quantifies the third-order NLO response. |

Mechanistic Pathway Elucidation via Computational Transition State Analysis

Computational transition state analysis is a critical tool for understanding reaction mechanisms, allowing for the determination of activation energies and the visualization of bond-forming and bond-breaking processes. For this compound, this analysis could shed light on its synthesis, typically via the acylation of imidazole with 6-bromohexanoyl chloride, or its subsequent reactions, such as nucleophilic substitution at the carbonyl carbon or at the bromine-bearing carbon.

The reactivity of N-acyl imidazoles as acylating agents is a well-studied area. DFT calculations can be employed to model the reaction pathway of acyl transfer from the imidazole nitrogen to a nucleophile. The calculations would involve locating the transition state structure and calculating the activation energy barrier. The relatively low rotational barriers of the N-C(O) bond in twisted N-acyl imidazoles suggest a highly accessible and electrophilic carbonyl group, facilitating nucleophilic attack. nih.gov

Furthermore, computational studies have been performed on the nucleophilic substitution reaction of imidazole with various 2-bromo-1-arylethanones. Such studies, using DFT methods, investigate the potential energy surface of the reaction, identifying intermediates and transition states. A similar approach could be applied to model the reaction of an incoming nucleophile with the terminal bromine of the hexyl chain in this compound, providing insights into the kinetics and thermodynamics of such substitution reactions. These computational models help elucidate the intricate details of reaction pathways that are often difficult to probe experimentally.

Molecular Dynamics (MD) Simulations

Conformational Dynamics and Flexibility of the Hexanone Chain

MD simulations can track the torsional angles along the hexyl chain, revealing preferred conformations (e.g., anti vs. gauche) and the energy barriers between them. The flexibility of the chain can be quantified by calculating the root-mean-square fluctuation (RMSF) of each atom. It is expected that the terminal atoms of the chain, including the bromine, will exhibit higher flexibility compared to the atoms closer to the more rigid imidazole ring. The presence of the relatively bulky bromine atom at the end of the chain may also impose steric constraints that influence the accessible conformations. Understanding this dynamic behavior is crucial, as the spatial presentation of the imidazole and bromo functionalities, dictated by the chain's conformation, will govern how the molecule interacts with its environment, such as solvent molecules or biological targets.

Solvent Effects on Molecular Behavior

The behavior of a molecule can be significantly modulated by its solvent environment. MD simulations are ideally suited to study these solvent effects at a molecular level. By simulating this compound in an explicit solvent box (e.g., water, DMSO, or chloroform), one can investigate the formation and dynamics of the solvation shell.

Key insights can be gained by analyzing the radial distribution functions (RDFs) between specific atoms of the solute and the solvent molecules. For example, the RDFs around the polar carbonyl oxygen and the imidazole nitrogen atoms would reveal the extent and structure of hydrogen bonding in protic solvents like water. sci-hub.st Conversely, the solvation around the nonpolar alkyl chain and the bromine atom would be dominated by weaker van der Waals interactions. The solvent can influence the conformational preferences of the hexanone chain; polar solvents might stabilize more compact, folded conformations through intramolecular interactions, while nonpolar solvents might favor more extended structures. Computational studies on imidazole derivatives have shown that solvent polarity can significantly affect reactivity and electronic structure, highlighting the importance of including solvent effects in theoretical models.

Intermolecular Interactions and Crystal Packing Studies

The arrangement of molecules in the solid state is dictated by a delicate balance of intermolecular interactions, which can be investigated through crystal structure prediction and analysis of known crystal structures of related compounds. For this compound, several types of interactions are expected to govern its crystal packing.

The presence of the imidazole ring, the carbonyl group, the alkyl chain, and the bromine atom provides multiple sites for non-covalent interactions. These likely include:

C-H···O Hydrogen Bonds: The carbonyl oxygen is a strong hydrogen bond acceptor and can interact with C-H donors from the imidazole ring or alkyl chains of neighboring molecules.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with nucleophilic atoms like the carbonyl oxygen or the imidazole nitrogen of adjacent molecules.

Br···Br Interactions: Type I and Type II bromine-bromine interactions are also common features in the crystal packing of bromo-substituted organic compounds.

π-π Stacking: The imidazole rings of adjacent molecules may engage in π-π stacking interactions, contributing to the stability of the crystal lattice.

van der Waals Forces: The flexible hexyl chains will pack in a way that maximizes stabilizing van der Waals interactions.

Due to the highly specific nature of the query and the limited availability of public research data for "this compound," a detailed article with specific experimental or computational results for this compound cannot be generated at this time. Publicly accessible scientific literature does not appear to contain in-depth studies such as Hirshfeld surface analysis, Monte Carlo simulations, or specific molecular docking evaluations focused solely on this molecule.

For a comprehensive analysis as outlined, original research involving quantum chemical calculations, molecular dynamics simulations, and docking studies would need to be performed on this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.